
Iodine monobromide
Overview
Description
Iodine monobromide is an interhalogen compound with the chemical formula IBr. It is a dark red solid that melts near room temperature. This compound is known for its use in iodometry and serves as a source of positively charged iodine ions. This compound is similar to iodine monochloride in its properties and applications .
Preparation Methods
Iodine monobromide can be synthesized through the direct combination of iodine and bromine gases. The reaction is as follows: [ \text{I}_2 + \text{Br}_2 \rightarrow 2 \text{IBr} ] This reaction is typically carried out under controlled conditions to ensure the proper formation of this compound .
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are carefully monitored to maintain the purity and yield of the compound.
Chemical Reactions Analysis
Iodine monobromide undergoes various types of chemical reactions, including:
Oxidation and Reduction: This compound can participate in redox reactions due to the presence of iodine in the +1 oxidation state and bromine in the -1 oxidation state.
Substitution Reactions: It is commonly used in electrophilic substitution reactions, where it acts as an iodinating agent.
Addition Reactions: This compound can add to alkenes and alkynes, forming vicinal dihalides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to slightly elevated temperatures. Major products formed from these reactions include iodinated and brominated organic compounds.
Scientific Research Applications
Organic Synthesis
Electrophilic Reagent
Iodine monobromide is widely utilized as an electrophile in organic synthesis. It plays a crucial role in the cleavage of carbon-metal bonds and facilitates electrophilic addition to alkenes. Additionally, it is employed in the α-bromination of steroidal ketones and aldehydes, which is vital in synthesizing complex organic molecules .
Polyketide Synthesis
IBr has been shown to be effective in the synthesis of polyketide structural units. A notable study demonstrated its use in diastereoselective cyclizations of homoallylic carbonates, yielding polyketide-like synthetic fragments with excellent stereocontrol . This application is particularly significant for the pharmaceutical industry, where polyketides serve as precursors to various bioactive compounds.
Material Science
Ice Nucleation Enhancement
Research indicates that this compound can enhance ice nucleation processes. In experiments involving silver iodide particles, IBr was found to facilitate the freezing of droplets at temperatures slightly below the usual freezing point. This property is valuable for understanding atmospheric processes and could have implications for weather modification techniques .
Environmental Chemistry
Disinfection Byproducts Formation
In studies investigating water treatment processes, the presence of this compound has been linked to the formation and speciation of disinfection byproducts such as trihalomethanes and haloacetic acids. The interaction between bromide and iodide ions during chlorination processes reveals insights into the environmental impact of halogenated compounds in water treatment systems .
Analytical Chemistry
Iodometry
this compound serves as a source of iodine cations in iodometric titrations. Its Lewis acid properties allow it to engage in reactions that are crucial for quantitative analysis in various chemical assays . This application underscores its importance in analytical chemistry for determining concentrations of various substances.
Data Summary Table
Application Area | Specific Use | Key Findings/Notes |
---|---|---|
Organic Synthesis | Electrophilic addition, carbon-metal bond cleavage | Effective iodinating agent; used in complex syntheses |
Material Science | Ice nucleation enhancement | Facilitates freezing at sub-zero temperatures |
Environmental Chemistry | Disinfection byproducts formation | Influences speciation during chlorination processes |
Analytical Chemistry | Iodometry | Acts as a source of iodine cations |
Case Study 1: Polyketide Synthesis
A study published in Organic Letters detailed a method using this compound for synthesizing polyketide-like fragments. The researchers achieved high yields and excellent stereocontrol, demonstrating the compound's utility in producing complex organic structures necessary for drug development .
Case Study 2: Ice Nucleation Research
In atmospheric science research, this compound was used to enhance ice nucleation on silver iodide particles. The findings indicated that IBr significantly lowered the freezing point of water droplets, providing insights into cloud formation and precipitation processes .
Mechanism of Action
The mechanism by which iodine monobromide exerts its effects involves its ability to act as an electrophile. It can donate positively charged iodine ions to various substrates, facilitating electrophilic addition and substitution reactions. The molecular targets and pathways involved include the activation of alkenes, alkynes, and other unsaturated compounds, leading to the formation of iodinated products .
Comparison with Similar Compounds
Iodine monobromide is similar to other interhalogen compounds such as iodine monochloride and iodine monofluoride. it is unique in its specific reactivity and applications.
Biological Activity
Iodine monobromide (IBr) is an interhalogen compound with notable chemical properties and biological activities. This article delves into its structure, biological significance, and various research findings, supported by data tables and case studies.
Chemical Structure and Properties
IBr is a polar molecule characterized by a bond length of approximately and a dipole moment of , indicating significant charge separation due to the difference in electronegativity between iodine (2.5) and bromine (2.8) . This polarity influences its reactivity and interactions in biological systems.
Antioxidant Properties
Research has shown that iodine and bromine play crucial roles in antioxidant mechanisms within biological systems. A study on Laminaria species indicated that bromine, while less effective than iodide as an antioxidant against most reactive oxygen species, still exhibits some antioxidant properties, particularly against superoxide . This suggests that IBr may have complementary roles in oxidative stress responses.
Thyroid Function and Iodine Metabolism
The interaction of bromide ions with iodine metabolism has been extensively studied. Bromine's presence can interfere with iodide uptake in the thyroid gland, potentially leading to thyroid dysfunction. A study indicated that excessive bromide intake could replace iodine in the thyroid under conditions of iodine deficiency, affecting the production of iodinated thyronines . This highlights the importance of maintaining a balanced intake of these halogens for optimal thyroid function.
Case Study 1: Bromide Toxicity and Iodine Supply
A significant investigation into the effects of bromide on iodine metabolism was conducted using rat models. The study found that under sufficient iodine supply, increased bromide levels did not significantly displace iodide from the thyroid. However, in iodine-deficient conditions, bromine could replace iodine, leading to hypothyroidism . This underscores the critical balance required between these halogens in biological systems.
Case Study 2: Antioxidant Activity in Marine Algae
Another study focused on Laminaria species revealed that while bromide could act as an antioxidant, it was less effective than iodide. The research utilized various assays to compare the antioxidant capacities of bromide and iodide under oxidative stress conditions . The findings suggest that while IBr may not be a primary antioxidant, it plays a supportive role in marine ecosystems.
Research Findings Overview
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing iodine monobromide, and what purity considerations must be addressed?
IBr is synthesized by direct reaction of iodine and bromine in stoichiometric ratios. Excess bromine is removed by heating to 50°C under a CO₂ stream to prevent side reactions . Purity is validated via titration (e.g., using sodium thiosulfate in acetic acid with potentiometric endpoint detection) . Storage in brown glass bottles at cool temperatures (<25°C) is critical to minimize decomposition .
Q. How is this compound utilized in determining the iodine value of unsaturated compounds?
The Hanus method employs IBr in glacial acetic acid to react with double bonds in lipids. Unreacted IBr is converted to I₂ via potassium iodide, followed by back-titration with sodium thiosulfate. This quantifies unsaturation, with precision dependent on reaction time (30–60 minutes) and temperature control (±0.5°C) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
IBr is corrosive and requires PPE: EN 166-compliant face shields, EN ISO 374 gloves, and ventilated fume hoods. Spills must be contained with sand/diatomaceous earth, neutralized with water, and disposed as hazardous waste . Storage must avoid reactive substances (e.g., bases, oxidizers) and maintain a 3-meter separation .
Advanced Research Questions
Q. How can researchers optimize this compound as a p-doping agent for carbon nanotubes (CNTs)?
IBr’s electrophilic nature enables charge transfer to CNTs. Optimization involves controlled vapor-phase exposure (1–5 mol% IBr in inert gas) and post-treatment characterization via Raman spectroscopy (G-band shifts) and electrical conductivity measurements. Stability tests under humidity/thermal cycling are critical to assess doping longevity .
Q. What methodologies resolve contradictions in equilibrium constant (Kc) values for IBr formation under varying conditions?
Discrepancies in Kc (e.g., 1.2×10² at 150°C vs. literature values) arise from incomplete reaction monitoring. Researchers should use UV-Vis spectroscopy to track [IBr] dynamically and validate assumptions (e.g., ideal gas behavior) via computational models like Gaussian or DFT .
Q. How do solvent polarity and reaction mechanisms influence this compound’s reactivity in organic synthesis?
In polar solvents (e.g., acetic acid), IBr undergoes heterolytic cleavage (I⁺/Br⁻), favoring electrophilic iodination. In nonpolar media, homolytic cleavage dominates, promoting bromination. Mechanistic studies require NMR (e.g., ¹³C to track adduct formation) and kinetic isotope effects .
Q. What advanced analytical techniques validate this compound purity and structural integrity in novel applications?
High-purity IBr (>98%) requires differential scanning calorimetry (DSC) to confirm melting point (40°C) and XRD for crystal structure validation (orthorhombic, space group Pnma). Trace bromine/iodine impurities are quantified via ICP-MS .
Q. How should researchers design experiments to investigate this compound’s decomposition pathways under extreme conditions?
Thermogravimetric analysis (TGA) under N₂/O₂ atmospheres identifies decomposition products (e.g., I₂, Br₂). Mass spectrometry coupled with DFT simulations elucidates intermediate species. Safety protocols must address toxic gas release .
Q. Methodological & Experimental Design
Q. What strategies integrate primary experimental data with secondary literature findings for this compound studies?
Combine lab-generated data (e.g., kinetic rates) with literature Kc/Kinetic values using meta-analysis tools (RevMan, PRISMA). Discrepancies are addressed via sensitivity analysis and Bayesian statistics .
Q. How can researchers mitigate environmental risks when scaling this compound reactions?
Pilot-scale reactions require closed-loop systems with scrubbers (e.g., NaOH traps) for Br₂/I₂ vapors. Wastewater must be treated with reducing agents (Na₂S₂O₃) before disposal. LC-MS monitors effluent for halogenated byproducts .
Properties
InChI |
InChI=1S/BrI/c1-2 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEQRNSPHCCXSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrI | |
Record name | iodine monobromide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Iodine_monobromide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064862 | |
Record name | Iodine bromide (IBr) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brownish-black solid; Soluble in water; [Merck Index] Black or violet crystalline solid with a pungent odor; Decomposes in water; [MSDSonline] | |
Record name | Iodine monobromide | |
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Boiling Point |
116 °C (decomposes) | |
Record name | Iodobromine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8460 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in water, Soluble in water with decomposition, Soluble in carbon disulfide, glacial acetic acid, Soluble in alcohol, ether | |
Record name | Iodobromine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8460 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.3 g/cu cm | |
Record name | Iodobromine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8460 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, purplish-black mass, Black orthorhombic crystals, Dark red solid, Brownish-black crystals or very hard solid | |
CAS No. |
7789-33-5 | |
Record name | Iodine bromide (IBr) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7789-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Iodobromine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789335 | |
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Record name | Iodine bromide (IBr) | |
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Record name | Iodine bromide (IBr) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064862 | |
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Record name | Iodine bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.236 | |
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Record name | IODINE MONOBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0K622RD9N | |
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Record name | Iodobromine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8460 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
52 °C | |
Record name | Iodobromine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8460 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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